8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2,4-dimethoxyphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22FN5O4 and its molecular weight is 463.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
Research has been conducted on the synthesis and structural elucidation of imidazopyridine derivatives, similar in structure to the compound of interest. These studies focus on the regioselective N-alkylation of imidazopyridines, providing insights into the chemical synthesis and structural analysis of these compounds. For example, Göker and Özden (2019) explored the N-alkylation of 2-(3,4-dimethoxyphenyl)-imidazopyridines, determining regioselectivities and using nuclear overhauser effect spectroscopy (NOESY) and 2D-HMBC spectra for structural assignments (Göker & Özden, 2019).
Potential Therapeutic Applications
Several studies have investigated the therapeutic potential of imidazo[2,1-f]purine-2,4-dione derivatives. For instance, compounds based on annelated xanthine scaffolds with aromatic substituents have been designed to target adenosine receptors and monoamine oxidase B (MAO-B), suggesting their potential in treating neurodegenerative diseases like Parkinson's disease through dual-target-directed ligands (Załuski et al., 2019).
Receptor Affinity and Pharmacological Evaluation
Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their receptor affinity, particularly towards serotoninergic and dopaminergic receptors. These compounds have shown potential in pharmacological applications, including antidepressant and anxiolytic effects. Preliminary in vivo studies on selected derivatives have indicated their potential as anxiolytics and antidepressants, underscoring the importance of structural modifications for achieving desired biological activities (Zagórska et al., 2015).
Molecular Docking and SAR Studies
Further research into imidazo[2,1-f]purine-2,4-dione derivatives has involved molecular docking and structure-activity relationship (SAR) studies to better understand the molecular basis of their interaction with biological targets. These studies aim to optimize the potency and selectivity of these compounds for specific receptors, offering insights into the design of more effective therapeutic agents (Baraldi et al., 2008).
Properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O4/c1-14-12-28-20-21(26-23(28)30(14)18-10-9-17(33-3)11-19(18)34-4)27(2)24(32)29(22(20)31)13-15-5-7-16(25)8-6-15/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUGZKRSLGTBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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